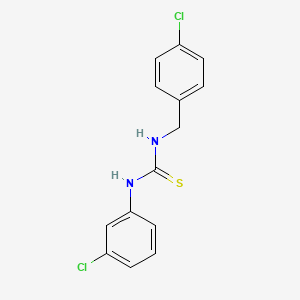
N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with a fluoro and nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-fluoro-3-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 4-fluoro-3-nitroaniline in a suitable solvent like dichloromethane.
- Add benzenesulfonyl chloride dropwise to the solution while maintaining the temperature below 10°C.
- Add a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles for Substitution: Amines, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of N-(4-fluoro-3-aminophenyl)-1-phenylmethanesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Applications De Recherche Scientifique
N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Bioconjugation: It can be employed in the immobilization of biomolecules onto polymer surfaces for biochemical assays and diagnostics.
Antibacterial Research: Derivatives of this compound have shown potential antibacterial activity against pathogens like Klebsiella pneumoniae.
Mécanisme D'action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit the function of penicillin-binding proteins, leading to cell lysis and bacterial death . The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards the target enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Contains a chloro group in addition to the fluoro and nitro groups.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c14-12-7-6-11(8-13(12)16(17)18)15-21(19,20)9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQWIZXQTBXFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol](/img/structure/B5812684.png)
![1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE](/img/structure/B5812685.png)
![2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5812686.png)
![(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-5-yl)-piperidin-1-ylmethanone](/img/structure/B5812689.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5812704.png)
![ETHYL 1-[(2,3-DIMETHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5812717.png)
![6-chloro-4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5812725.png)



![N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B5812753.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)

